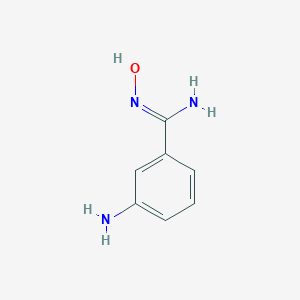

3-Amino benzamidoxime

Description

Properties

IUPAC Name |

3-amino-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGWBTKZYLRPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588248 | |

| Record name | 3-Amino-N'-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100524-07-0 | |

| Record name | 3-Amino-N'-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminobenzamide oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino Benzamidoxime

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-aminobenzamidoxime, a key intermediate in medicinal chemistry and drug development. The document details the primary synthetic route, experimental protocols, and the analytical techniques used for structural elucidation and purity assessment.

Introduction

Amidoximes are a class of organic compounds with the general structure RC(=NOH)NH2. They are versatile intermediates in the synthesis of various heterocyclic compounds, particularly 1,2,4-oxadiazoles. The amidoxime functional group is often considered a bioisostere of a carboxylic acid. 3-Aminobenzamidoxime, in particular, serves as a valuable building block due to the presence of multiple reactive sites, enabling the synthesis of diverse molecular scaffolds for drug discovery. This guide outlines the prevalent method for its synthesis and the standard procedures for its characterization.

Synthesis of 3-Aminobenzamidoxime

The most common and efficient method for preparing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile precursor.[1] This reaction is typically performed by generating hydroxylamine in situ from its hydrochloride salt using a base.[1] For the synthesis of 3-aminobenzamidoxime, the starting material is 3-aminobenzonitrile.

Synthetic Pathway

The synthesis involves the reaction of 3-aminobenzonitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, typically in an alcohol solvent like ethanol or methanol.[1][2] The base neutralizes the HCl, liberating free hydroxylamine which then attacks the electrophilic carbon of the nitrile group. The reaction is often heated to reflux to increase the reaction rate and improve yields.[1]

Caption: Reaction scheme for the synthesis of 3-aminobenzamidoxime.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for amidoxime synthesis.[1][2][3]

Materials:

-

3-Aminobenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA)

-

Ethanol (95% or absolute)

-

Deionized water

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Beakers, graduated cylinders

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminobenzonitrile (e.g., 0.1 mol).

-

Reagent Addition: Add ethanol (100 mL), followed by hydroxylamine hydrochloride (0.15 mol, 1.5 equivalents) and sodium carbonate (0.15 mol, 1.5 equivalents). The base is added to generate free hydroxylamine from its salt.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. Monitor the reaction progress using TLC (e.g., using a 1:1 ethyl acetate:hexane eluent). The reaction is typically complete within 4-24 hours.[1]

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting nitrile), cool the mixture to room temperature.

-

Isolation: Filter the reaction mixture to remove inorganic salts (e.g., NaCl). Wash the salts with a small amount of cold ethanol.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure 3-aminobenzamidoxime as a solid.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Characterization of 3-Aminobenzamidoxime

Structural confirmation and purity assessment are performed using standard analytical techniques. The expected data based on the structure of 3-aminobenzamidoxime and related compounds are summarized below.

Logical Workflow for Characterization

The synthesized compound is subjected to a series of analytical tests to confirm its identity and purity.

References

An In-Depth Technical Guide on the Core Mechanisms of Action of 3-Amino Benzamidoxime in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the potential mechanisms of action for 3-Amino benzamidoxime. Due to limited direct experimental data on this specific compound, this guide synthesizes information from structurally related molecules and the known biological activities of its key functional groups—the benzamidine core and the amidoxime moiety. The primary putative mechanisms discussed are the inhibition of Poly(ADP-ribose) Polymerase (PARP), based on the well-characterized activity of its close analog 3-Aminobenzamide, and the potential inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Nitric Oxide Synthase (NOS), activities associated with the amidoxime functional group. This guide includes quantitative data from related compounds, detailed hypothetical experimental protocols for validation, and visualizations of relevant signaling pathways and workflows.

Introduction and Structural Context

This compound is a small molecule with the chemical formula C₇H₉N₃O. Its structure features a benzene ring substituted with an amino group and an amidoxime group (-C(NH₂)=NOH). It is crucial to distinguish it from its more extensively studied analog, 3-Aminobenzamide (3-AB) , which possesses a carboxamide group (-C(=O)NH₂) instead of an amidoxime.

While this compound is often cited as a synthetic intermediate for pharmaceutical development, its intrinsic biological activity is not well-documented in publicly available literature[1]. However, its structural features suggest several compelling and testable mechanisms of action. This guide will explore these potential mechanisms based on established pharmacology of analogous compounds.

Core Putative Mechanisms of Action

The biological activity of this compound can be hypothesized by examining its two key structural components: its similarity to 3-Aminobenzamide and the presence of the amidoxime functional group.

The most probable mechanism of action for this compound is the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1. This hypothesis is strongly supported by the extensive research on 3-Aminobenzamide (3-AB), a potent PARP inhibitor[2][3].

PARP1 is a nuclear enzyme critical for sensing DNA single-strand breaks. Upon detecting damage, PARP1 cleaves its substrate, nicotinamide adenine dinucleotide (NAD+), to form long polymers of poly(ADP-ribose) (PAR) on itself and other nuclear proteins like histones. This PARylation process recruits DNA repair machinery to the site of damage[4].

In cases of extensive DNA damage, hyperactivation of PARP1 can lead to severe depletion of cellular NAD+ and ATP pools, culminating in a form of programmed cell death known as parthanatos[4][5]. PARP inhibitors like 3-AB act as competitive inhibitors at the NAD+ binding site, preventing PARylation, which can both sensitize cancer cells to DNA-damaging agents and prevent ischemia-reperfusion injury[4][6]. Given the structural similarity, this compound is predicted to function similarly.

The amidoxime functional group is a key feature in a class of potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1)[7][8]. IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting L-tryptophan to N-formylkynurenine[9].

In the tumor microenvironment, IDO1 expression is a critical mechanism of immune evasion. By depleting local tryptophan and producing immunosuppressive metabolites (kynurenines), IDO1 suppresses the activity of effector T cells and natural killer (NK) cells while promoting the proliferation of regulatory T cells (Tregs)[8][10]. Therefore, IDO1 inhibitors are actively pursued as cancer immunotherapeutics. The presence of the amidoxime moiety in this compound makes it a candidate for IDO1 inhibition.

A third potential mechanism is the modulation of Nitric Oxide Synthase (NOS) activity. NOS enzymes convert L-arginine to L-citrulline and nitric oxide (NO), a critical signaling molecule in vasodilation, neurotransmission, and immune responses[11]. There are three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)[12].

Studies have shown that compounds structurally related to this compound, such as p-aminobenzamidine, can act as competitive inhibitors of NOS[13]. Furthermore, the amidoxime group itself can be metabolized by cytochrome P450 enzymes to release NO, acting as an NO donor[14]. Therefore, this compound could potentially either inhibit NOS or act as a substrate, leading to complex effects on NO-dependent signaling pathways.

Quantitative Data for Structurally Related Compounds

| Compound/Class | Target | Assay Type | Value | Reference |

| p-Aminobenzamidine | Nitric Oxide Synthase (NOS) | Competitive Inhibition (Ki) | 120 µM | [13] |

| Epacadostat (amidoxime derivative) | IDO1 | Cell-based IC50 | 10 nM | [8] |

| Aminoguanidine | Inducible NOS (iNOS) | Selective Inhibition | N/A | [15] |

Signaling Pathway Visualizations

The following diagrams illustrate the core biological pathways potentially modulated by this compound.

Caption: PARP1 activation by DNA damage and its inhibition.

Caption: The IDO1 pathway's role in immune suppression.

Key Experimental Protocols and Workflows

The following sections detail standard methodologies that can be employed to validate the hypothesized mechanisms of action for this compound.

This assay measures the ability of a compound to inhibit the incorporation of biotinylated ADP-ribose onto histone proteins.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. adooq.com [adooq.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of 3-aminobenzamide, an inhibitor of poly-ADP-ribose polymerase, on ischemia/reperfusion damage in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

- 10. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with Nocardia brasiliensis from actinomycetoma development | PLOS Neglected Tropical Diseases [journals.plos.org]

Investigating the Biological Activity of Novel Benzamidoxime Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamidoxime derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Possessing the characteristic N'-hydroxy-benzamidine core structure, these molecules serve as valuable scaffolds for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and enzyme-inhibiting properties of recently developed benzamidoxime derivatives. The document aims to be a vital resource by presenting a consolidated view of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate further research and drug development endeavors in this promising field.

Anticancer Activity

Novel benzamidoxime derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the induction of programmed cell death (apoptosis) and interference with cell cycle progression.

Data Presentation: Anticancer Activity of Benzamidoxime Derivatives

The antiproliferative effects of various benzamidoxime derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the cytotoxic activity of selected compounds against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound IIIa (no chloride) | Jurkat (T-cell lymphoma) | 65 | [1] |

| Compound IIIc (chloride-substituted) | Jurkat (T-cell lymphoma) | 19 | [1] |

| Compound IIIa (no chloride) | HL-60RG (leukemia) | 59 | [1] |

| Compound IIIc (chloride-substituted) | HL-60RG (leukemia) | 6.9 | [1] |

Signaling Pathway: Induction of Apoptosis

A key mechanism underlying the anticancer activity of some benzamidoxime derivatives is the induction of the intrinsic apoptosis pathway. This process is initiated by intracellular stress signals that lead to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then triggers the activation of a cascade of caspases, specifically caspase-9, which are cysteine proteases that execute the apoptotic process, leading to cell death.[1]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has underscored the urgent need for novel antimicrobial agents. Benzamidoxime derivatives have shown promising activity against a variety of bacterial and fungal strains.

Data Presentation: Antimicrobial Activity of Benzamidoxime Derivatives

The antimicrobial efficacy of benzamidoxime derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays. The table below presents quantitative data for selected compounds against various microorganisms.

| Compound ID | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Amidoxime-based benzimidazole 2a | C. albicans | 42 | 1.90 | [2] |

| Amidoxime-based benzimidazole 2b | S. mutans | 40 | 3.90 | [2] |

Mechanism of Action: Inhibition of Essential Bacterial Enzymes

While the precise antimicrobial mechanisms of many novel benzamidoxime derivatives are still under investigation, related benzamide compounds have been shown to target essential bacterial enzymes. Two key mechanisms include the inhibition of FtsZ, a protein crucial for bacterial cell division, and DNA gyrase, an enzyme necessary for DNA replication. By targeting these unique bacterial processes, these compounds can selectively inhibit microbial growth with minimal effects on human cells.

Enzyme Inhibition

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug discovery. Benzamidoxime derivatives have emerged as potent inhibitors of several key enzymes implicated in disease, including those involved in cancer immunotherapy and inflammation.

Data Presentation: Enzyme Inhibition by Benzamidoxime Derivatives

The inhibitory activity of benzamidoxime derivatives against specific enzymes is a critical area of investigation. The following table summarizes the dissociation constants (Kd) for a benzamidoxime derivative targeting the immune checkpoint protein PD-L1.

| Compound ID | Target Enzyme | Kd (µM) | Reference |

| VIS1201 | PD-L1 (at pH 6.2) | 45.2 ± 10.6 | [3] |

Signaling Pathway: Inhibition of the PD-1/PD-L1 Interaction

In the tumor microenvironment, the interaction between Programmed cell death protein 1 (PD-1) on T-cells and its ligand, Programmed death-ligand 1 (PD-L1), on tumor cells leads to T-cell exhaustion and allows cancer cells to evade the immune system. Certain benzamidoxime derivatives have been identified as ligands for PD-L1, effectively blocking the PD-1/PD-L1 interaction. This inhibition restores T-cell activity and enhances the anti-tumor immune response.

Experimental Protocols

Experimental Workflow: Biological Activity Screening

The following diagram illustrates a general workflow for screening the biological activity of novel benzamidoxime derivatives, from initial synthesis to in-depth mechanistic studies.

Detailed Methodologies

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the benzamidoxime derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of cell inhibition against the compound concentration.

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the benzamidoxime derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

A common method to assess the inhibition of the PD-1/PD-L1 interaction is a competitive binding assay, often performed using techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Surface Plasmon Resonance (SPR).

-

Reagent Preparation: Prepare solutions of tagged recombinant human PD-1 and PD-L1 proteins, along with detection reagents.

-

Assay Setup: In a 384-well plate, dispense the test compounds (benzamidoxime derivatives) at various concentrations.

-

Protein Addition: Add the tagged PD-1 and PD-L1 proteins to the wells.

-

Detection: Add the HTRF detection reagents. In the absence of an inhibitor, the binding of PD-1 to PD-L1 brings the donor and acceptor fluorophores into proximity, generating a FRET signal.

-

Signal Measurement: The HTRF signal is measured using a plate reader. A decrease in the signal indicates inhibition of the PD-1/PD-L1 interaction. The IC50 is determined from the dose-response curve.

Conclusion

Novel benzamidoxime derivatives exhibit a remarkable range of biological activities, positioning them as a highly promising class of compounds for the development of new therapeutics. Their demonstrated efficacy in preclinical studies against cancer and microbial pathogens, coupled with their ability to modulate key enzymatic pathways, warrants further investigation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of next-generation therapies based on the versatile benzamidoxime scaffold. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial in translating their therapeutic potential into clinical applications.

References

- 1. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Aminobenzamidoxime (CAS No. 100524-07-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Aminobenzamidoxime (CAS No. 100524-07-0), a valuable synthetic intermediate in pharmaceutical research and development. This document details its structural elucidation, physicochemical and biological properties, and key synthetic applications, with a focus on experimental protocols and mechanistic pathways.

Chemical Identity and Physicochemical Properties

3-Aminobenzamidoxime, also known as 3-amino-N'-hydroxybenzenecarboximidamide, is a substituted aromatic compound with the chemical formula C₇H₉N₃O[1]. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 100524-07-0 | [1] |

| Molecular Formula | C₇H₉N₃O | [1] |

| Molecular Weight | 151.17 g/mol | [1] |

| Melting Point | 101-105 °C | [1] |

| Boiling Point | 413.798 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.348 g/cm³ (Predicted) | [1] |

| pKa | 6.97 ± 0.69 (Predicted) | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Solubility | Not explicitly stated |

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, the oxime (-OH) proton, and the amidine (-NH) protons. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). The amine protons would likely be a broad singlet, and its chemical shift would be solvent-dependent. The oxime and amidine protons would also present as exchangeable singlets.

-

¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons, with those bearing the amino and amidoxime substituents showing characteristic shifts. The carbon of the C=NOH group would also have a distinctive chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum of 3-Aminobenzamidoxime would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

-

N-H stretching (amine and amidine): Broad bands in the region of 3100-3500 cm⁻¹.

-

O-H stretching (oxime): A broad band around 3200-3600 cm⁻¹.

-

C=N stretching (oxime): A sharp band around 1640-1690 cm⁻¹.

-

C-N stretching : In the region of 1250-1350 cm⁻¹.

-

Aromatic C-H and C=C stretching : Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry (MS): Mass spectrometric analysis would confirm the molecular weight of 3-Aminobenzamidoxime. The molecular ion peak ([M]⁺) would be expected at m/z 151.17. Fragmentation patterns would likely involve the loss of small neutral molecules such as H₂O, NH₃, and HCN.

Synthesis and Experimental Protocols

3-Aminobenzamidoxime is a synthetic intermediate and can be prepared from readily available starting materials. A common and effective method involves the reaction of 3-aminobenzonitrile with hydroxylamine.

Experimental Protocol: Synthesis of 3-Aminobenzamidoxime from 3-Aminobenzonitrile

This protocol is based on general procedures for the synthesis of benzamidoximes from benzonitriles.

-

Materials:

-

3-Aminobenzonitrile

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate or another suitable base

-

Ethanol or a similar protic solvent

-

Water

-

-

Procedure:

-

Dissolve 3-aminobenzonitrile in ethanol in a round-bottom flask equipped with a reflux condenser.

-

In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate.

-

Add the hydroxylamine solution to the solution of 3-aminobenzonitrile.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-aminobenzamidoxime.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

-

DOT Script for Synthesis Workflow:

Caption: Synthetic workflow for 3-Aminobenzamidoxime.

Biological and Pharmacological Properties

While specific biological data for 3-aminobenzamidoxime is limited in publicly accessible literature, the broader class of amidoxime-containing compounds is known for a wide range of biological activities. Amidoximes are often considered prodrugs of the corresponding amidines, which can exhibit various pharmacological effects.

Derivatives of aminobenzamides have been investigated for their potential as:

-

Enzyme Inhibitors: Benzamidine, a related structure, is a known inhibitor of serine proteases like trypsin and plasmin. The 3-amino group in 3-aminobenzamidoxime could be modified to target specific enzyme binding pockets.

-

Antimicrobial Agents: Some aminobenzamide derivatives have shown activity against various bacterial strains.

Further research is required to fully elucidate the specific biological targets and pharmacological profile of 3-aminobenzamidoxime.

Applications in Drug Development

The primary utility of 3-aminobenzamidoxime in drug development is as a versatile building block for the synthesis of more complex heterocyclic structures, most notably 1,2,4-oxadiazoles.

Synthesis of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are an important class of heterocycles in medicinal chemistry, often used as bioisosteres for amides and esters. The reaction of an amidoxime with a carboxylic acid or its derivative is a common method for their synthesis.

General Experimental Protocol: Synthesis of 3-(3-Aminophenyl)-5-substituted-1,2,4-oxadiazoles

-

Materials:

-

3-Aminobenzamidoxime

-

A substituted carboxylic acid

-

A coupling agent (e.g., EDC, DCC, or HATU)

-

A suitable solvent (e.g., DMF, THF, or DCM)

-

A base (e.g., DIPEA or triethylamine), if necessary

-

-

Procedure:

-

To a solution of the carboxylic acid in the chosen solvent, add the coupling agent and stir for a short period to activate the acid.

-

Add 3-aminobenzamidoxime to the reaction mixture.

-

If required, add a non-nucleophilic base.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

-

Upon completion, perform an aqueous work-up.

-

Extract the product with an organic solvent.

-

Dry, concentrate, and purify the crude product by column chromatography.

-

DOT Script for 1,2,4-Oxadiazole Synthesis Pathway:

Caption: Pathway for 1,2,4-oxadiazole synthesis.

Safety and Handling

3-Aminobenzamidoxime is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area or fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Aminobenzamidoxime (CAS No. 100524-07-0) is a key synthetic intermediate with significant potential in the field of medicinal chemistry and drug development. Its primary application lies in the construction of 1,2,4-oxadiazole scaffolds, which are prevalent in a wide range of biologically active molecules. While detailed public data on its own biological activity is sparse, its utility as a chemical building block is well-established. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in its effective utilization. Further investigation into its pharmacological profile may reveal direct therapeutic potential.

References

Potential therapeutic applications of 3-Amino benzamidoxime

An In-depth Technical Guide on the Potential Therapeutic Applications of 3-Amino Benzamidoxime and Related Compounds

Disclaimer: Publicly available scientific literature on the specific therapeutic applications of this compound is limited. This guide provides a comprehensive overview of the available information on this compound and presents a detailed analysis of the closely related and extensively studied compound, 3-Aminobenzamide, to offer insights into potential, yet unproven, therapeutic avenues.

Introduction to Benzamidoximes and Benzamides

Benzamidoxime and benzamide derivatives are classes of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While this compound itself is primarily documented as a chemical intermediate in pharmaceutical synthesis, its structural analogs have shown promise in various therapeutic areas[1][2]. This guide will explore the known information on this compound and provide a detailed examination of 3-Aminobenzamide, a potent PARP inhibitor, as a proxy for understanding potential applications.

This compound: Current State of Knowledge

This compound (3-amino-N'-hydroxybenzene-1-carboximidamide) is a chemical compound with the molecular formula C₇H₉N₃O[2]. Its primary documented use is as a synthetic intermediate in the preparation of more complex pharmaceutical compounds[1].

Research on derivatives of benzamidoxime has indicated potential anticancer properties. For instance, a study on N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives demonstrated dose-dependent inhibition of cell viability in human leukemia cell lines (Jurkat and HL-60RG)[3]. These derivatives induced a transient cell-cycle delay at low concentrations and cell death at higher concentrations, suggesting a potential mechanism for their anti-tumor activity[3].

Furthermore, research into 2-amino benzamidoxime (an isomer of this compound) has highlighted its utility in bioconjugation chemistry. Its rapid and stable reaction with aldehydes presents opportunities for developing fluorogenic probes for biological imaging[4].

3-Aminobenzamide: A Potent PARP Inhibitor with Therapeutic Potential

Due to the limited data on this compound, this section will focus on the extensively researched compound, 3-Aminobenzamide (3-AB). 3-AB is a structural analog of this compound and a well-characterized inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes[5][6].

Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death[5][7]. In the presence of DNA damage, PARP enzymes are activated and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on nuclear proteins, a process that consumes NAD⁺[5].

3-Aminobenzamide acts as a competitive inhibitor of PARP by mimicking the structure of nicotinamide, the cleavage product of NAD⁺[5]. By binding to the catalytic domain of PARP, 3-AB prevents the synthesis of PAR chains, thereby inhibiting the DNA repair process[7]. This inhibition can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects, ultimately triggering apoptosis[7].

Therapeutic Applications of 3-Aminobenzamide

The PARP inhibitory activity of 3-Aminobenzamide has led to its investigation in several therapeutic contexts.

PARP inhibitors are a promising class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. By inhibiting PARP, 3-Aminobenzamide can induce synthetic lethality in these cancer cells[5][7]. It is also being explored as a chemosensitizer and radiosensitizer to enhance the efficacy of traditional cancer treatments[7].

Studies have shown that 3-Aminobenzamide can attenuate renal ischemia-reperfusion (I/R) injury. By inhibiting PARP, 3-AB reduces oxidative and nitrosative stress, decreases inflammation, and preserves renal function in animal models of I/R injury.

A patent application has described the use of 3-Aminobenzamide for the prevention and treatment of biological tissue damage induced by synchrotron radiation X-rays[8]. The compound was shown to have a protective effect on testicular tissue by reducing DNA double-strand breaks and apoptosis in irradiated rats[8].

Quantitative Data for 3-Aminobenzamide

| Parameter | Value | Context | Reference |

| PARP Inhibition | Potent inhibitor | General | [5][6] |

| Renal I/R Injury | 100 mg/kg/day (i.p.) | Protective dose in rats | |

| Radioprotection | 10-20 mg/kg | Protective dose in rats | [8] |

Experimental Protocols for 3-Aminobenzamide Studies

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Rats are pre-treated with 3-Aminobenzamide (100 mg/kg/day, intraperitoneally) for 14 days.

-

Bilateral renal ischemia is induced by clamping the renal pedicles for 60 minutes.

-

The clamps are removed to allow for 6 hours of reperfusion.

-

Blood and kidney tissues are collected for biochemical and histological analysis.

-

-

Endpoints: Serum creatinine, blood urea nitrogen, superoxide dismutase, glutathione peroxidase, malondialdehyde, protein carbonyl content, and nitrite/nitrate levels are measured. Renal sections are histologically graded for injury.

-

Animal Model: Rats[8].

-

Procedure:

-

Endpoints: Testicular weight, histological assessment of tissue damage, DNA double-strand breaks (e.g., via TUNEL assay), and apoptosis are evaluated[8].

Broader Therapeutic Potential of Benzamide and Benzamidoxime Derivatives

The benzamide and benzamidoxime scaffolds are present in a wide range of biologically active molecules. Research has demonstrated their potential as:

-

Antimicrobial Agents: Certain aminobenzamide derivatives have shown potent activity against Gram-positive bacteria, including multi-drug resistant strains[9][10][11].

-

Anti-inflammatory Agents: Benzamidine derivatives can act as competitive inhibitors of serine proteases, which play a role in inflammation[12].

-

Kinase Inhibitors: Substituted benzamide derivatives have been designed as inhibitors of Bcr-Abl kinase for the treatment of chronic myeloid leukemia[13].

-

Enzyme Inhibitors: Various derivatives have been developed as inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 3 and lysine-specific demethylase 1, with potential applications in prostate cancer and other diseases[14][15].

Conclusion

While direct evidence for the therapeutic applications of this compound is currently scarce, the extensive research on its close analog, 3-Aminobenzamide, and the broader classes of benzamide and benzamidoxime derivatives, reveals a rich landscape of pharmacological potential. The well-established role of 3-Aminobenzamide as a PARP inhibitor in cancer therapy and tissue protection provides a strong rationale for further investigation into the biological activities of this compound. Future research should focus on screening this compound for similar PARP inhibitory effects and exploring its potential in the diverse therapeutic areas where its structural relatives have shown promise.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN103565785A - Application of 3-amino benzamide in preparation of drugs for preventing and treating biological tissue damage induced by synchrotron radiation X-ray - Google Patents [patents.google.com]

- 9. Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nanobioletters.com [nanobioletters.com]

- 12. benchchem.com [benchchem.com]

- 13. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological activity of 3-oxoamino-benzenesulfonamides as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

In Vitro Evaluation of 3-Amino Benzamidoxime Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research specifically detailing the in vitro cytotoxicity of 3-Amino benzamidoxime is limited in publicly available literature. This guide synthesizes information on the cytotoxicity of closely related benzamidoxime derivatives and the well-characterized PARP inhibitor, 3-aminobenzamide, to provide a representative technical overview. The experimental protocols and potential mechanisms described herein are based on standard methodologies and findings for analogous compounds.

Introduction

Amidoxime derivatives are a class of chemical compounds recognized for their potential anti-tumor activity. This technical guide focuses on the methodologies for evaluating the in vitro cytotoxicity of this compound, a substituted benzamidoxime. While direct cytotoxic data for this specific molecule is sparse, studies on related benzamidoxime analogs show they can inhibit the viability of cancer cell lines in a dose-dependent manner, often through mechanisms involving cell cycle arrest and apoptosis[1].

The structural similarity of this compound to 3-aminobenzamide (3-AB), a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), suggests a potential mechanism of action involving the disruption of DNA repair pathways. PARP is a critical enzyme in the cellular response to DNA damage; its inhibition can lead to an accumulation of DNA breaks and trigger programmed cell death, particularly in cancer cells with existing DNA repair defects. This guide provides a framework for investigating these potential cytotoxic effects through detailed experimental protocols and data interpretation.

Postulated Mechanism of Action: PARP Inhibition and Apoptosis Induction

The primary hypothesized mechanism for the cytotoxicity of this compound is the inhibition of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1, are essential for repairing single-strand DNA breaks.

The proposed cytotoxic cascade is as follows:

-

Inhibition of PARP: this compound enters the cell and binds to the catalytic domain of PARP, preventing it from synthesizing poly(ADP-ribose) chains at sites of DNA damage.

-

Disruption of DNA Repair: The inhibition of PARP stalls the DNA single-strand break repair process. During DNA replication, these unrepaired single-strand breaks are converted into more lethal double-strand breaks.

-

Induction of Apoptosis: The accumulation of extensive DNA damage triggers an apoptotic response. This can occur through the intrinsic (mitochondrial) pathway, initiated by cellular stress and DNA damage, leading to the activation of caspase-9 and the subsequent executioner caspase-3.

This mechanism suggests that the compound's cytotoxicity may be particularly pronounced in cancer cells with deficiencies in other DNA repair pathways, a concept known as synthetic lethality.

Quantitative Cytotoxicity Data

| Compound Class | Cell Line | Assay | Key Findings | Reference |

| Benzamidoxime Derivatives | Jurkat (T-cell lymphoma) | Cell Viability Assay | Dose-dependent inhibition of cell viability. | [1] |

| Benzamidoxime Derivatives | HL-60RG (human leukemia) | Cell Viability Assay | Generally more sensitive to inhibition compared to Jurkat cells. | [1] |

| Benzamidoximes with Cl substitutes | Jurkat, HL-60RG | Cell Growth Assay | Transient cell growth attenuation at 5 µM ( | [1] |

Experimental Protocols

Cell Viability Assessment by MTT Assay

This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., HL-60RG, Jurkat)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/mL (100 µL per well) and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment (e.g., for 24 hours with IC50 concentration of the compound). Centrifuge at 300 x g for 5 minutes and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry within 1 hour.

-

FITC-negative, PI-negative: Viable cells.

-

FITC-positive, PI-negative: Early apoptotic cells.

-

FITC-positive, PI-positive: Late apoptotic/necrotic cells.

-

FITC-negative, PI-positive: Necrotic cells.

-

Caspase-3 Activity Assay

This assay quantifies the activity of executioner caspase-3, a key mediator of apoptosis.

Materials:

-

Treated and control cells

-

Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Lysis: Harvest 1-5 x 10⁶ cells and lyse them according to the kit manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, add 50 µL of cell lysate (containing ~100-200 µg of protein) to each well.

-

Reaction Initiation: Add 50 µL of 2X Reaction Buffer containing the DEVD-pNA substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Data Acquisition: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) cleaved by caspase-3.

-

Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Visualizing the Signaling Pathway of Induced Apoptosis

The accumulation of DNA damage due to PARP inhibition is a potent trigger for the intrinsic pathway of apoptosis. This process involves mitochondrial outer membrane permeabilization (MOMP) and the subsequent activation of a caspase cascade.

Conclusion

While direct experimental evidence for this compound is forthcoming, the established activities of related benzamidoxime derivatives and PARP inhibitors provide a strong foundation for evaluating its cytotoxic potential. The protocols and pathways detailed in this guide offer a comprehensive framework for researchers to systematically investigate the compound's effect on cancer cell viability, its ability to induce apoptosis, and the underlying molecular mechanisms. Such studies are crucial for determining the potential of this compound as a candidate for further drug development.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Amino Benzamidoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino benzamidoxime is a valuable synthetic intermediate in pharmaceutical research. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug design and development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound. Due to the limited availability of published experimental data for this compound, this guide presents a detailed analysis based on the spectroscopic data of the closely related parent compound, benzamidoxime, and its isomer, 4-amino benzamidoxime. This comparative approach allows for a robust prediction and interpretation of the spectroscopic characteristics of this compound. Detailed experimental protocols for each analytical technique are provided, alongside a discussion of the expected spectral features. Furthermore, this guide explores the potential biological relevance of this compound, particularly in the context of Poly(ADP-ribose) polymerase (PARP) inhibition, a significant pathway in cancer therapy.

Introduction

Amidoxime functional groups are of significant interest in medicinal chemistry as they can act as bioisosteres for carboxylic acids and amides, and they are known to be prodrugs of amidines. The presence of an amino group on the benzene ring of this compound offers a key site for further molecular modifications, making it a versatile building block in the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of a compound. This guide aims to provide a detailed reference for the spectroscopic analysis of this compound.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. Expected ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and amidoxime functional groups. The substitution pattern of the aromatic ring in the 3-amino isomer will result in a more complex splitting pattern compared to the 4-amino isomer.

2.1.2. Expected ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the amidoxime group (C=NOH) is expected to have a characteristic chemical shift.

Table 1: Representative ¹H and ¹³C NMR Data of Benzamidoxime [1][2]

| Compound | ¹H NMR (Solvent) | Chemical Shift (δ ppm) and Multiplicity | ¹³C NMR (Solvent) | Chemical Shift (δ ppm) |

| Benzamidoxime | DMSO-d₆ | 9.59 (s, 1H, OH), 7.62-7.67 (m, 2H, Ar-H), 7.32-7.37 (m, 3H, Ar-H), 5.77 (s, 2H, NH₂) | Not Available | Not Available |

Table 2: Representative Data for 4-Amino Benzamidoxime [3]

| Compound | Property | Value |

| 4-Amino benzamidoxime | Melting Point | 167-171 °C |

| SMILES | Nc1ccc(cc1)\C(N)=N\O | |

| InChI Key | CNFNMMJKXWOLPY-UHFFFAOYSA-N |

Note: Detailed, publicly available NMR data for 4-amino benzamidoxime is limited.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

2.2.1. Expected IR Spectrum of this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine, the O-H stretch of the oxime, the C=N stretch of the amidoxime group, and the N-H bend of the amino groups.

Table 3: Representative IR Data of Benzamidoxime [1]

| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) |

| Benzamidoxime | KBr-Pellet | 3480 (O-H), 3370 (N-H), 1656 (C=N), 1595 (C=C, aromatic), 930 (N-O) |

Note: The presence of the amino group in this compound will introduce additional N-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through fragmentation patterns.

2.3.1. Expected Mass Spectrum of this compound

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (151.17 g/mol ). Common fragmentation patterns for benzamides and related structures involve cleavage of the amide bond and fragmentation of the aromatic ring.[4][5]

Table 4: Representative Mass Spectrometry Data of Benzamidoxime [1]

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Benzamidoxime | GC-MS | 136 | 119, 104, 77 |

Note: The molecular ion peak for this compound will be at m/z 151, reflecting the addition of the amino group.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase the resulting spectra and calibrate the chemical shift axis using the residual solvent peak as a reference.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix a small amount of this compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is typically introduced via a direct insertion probe or gas chromatography. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Experimental Workflow and Biological Context

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Potential Biological Signaling Pathway

Benzamide and its derivatives are known inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. PARP inhibitors have emerged as a promising class of cancer therapeutics, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The following diagram illustrates the simplified mechanism of PARP inhibition.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic analysis of this compound. While direct experimental data is sparse, a robust predictive analysis based on the spectra of benzamidoxime and 4-amino benzamidoxime offers valuable insights for researchers. The provided experimental protocols serve as a practical guide for the characterization of this and related compounds. The potential for this compound and its derivatives to act as PARP inhibitors highlights the importance of continued research into this class of molecules for the development of novel therapeutics. As new experimental data becomes available, this guide will serve as a valuable reference for comparison and further structural elucidation.

References

- 1. Benzamidoxime | C7H8N2O | CID 7259353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BENZAMIDOXIME HYDROCHLORIDE(613-92-3) 13C NMR spectrum [chemicalbook.com]

- 3. 4-Aminobenzamide oxime 97 277319-62-7 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

The intricate dance of structure and activity in amino-substituted benzamides: a technical guide for drug discovery

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the structure-activity relationships (SAR) of amino-substituted benzamides. This class of compounds has demonstrated significant therapeutic potential across a range of applications, from oncology to neuroscience. Understanding the nuanced relationship between their chemical structure and biological function is paramount for the rational design of novel, more potent, and selective therapeutic agents.

Core Principles of Amino-Substituted Benzamide Activity

The biological activity of amino-substituted benzamides is fundamentally dictated by the nature and position of substituents on both the benzamide core and the amino group. These modifications influence the molecule's overall shape, electronic distribution, and ability to interact with specific biological targets. Key therapeutic areas where these compounds have made a significant impact include their roles as prokinetic agents, antipsychotics, and, more recently, as anticancer agents through mechanisms like histone deacetylase (HDAC) inhibition.

Structure-Activity Relationships in Key Therapeutic Areas

The versatility of the amino-substituted benzamide scaffold allows for its adaptation to target a variety of receptors and enzymes. The following sections delve into the specific SARs for different therapeutic applications, supported by quantitative data from seminal studies.

Prokinetic Agents: Targeting 5-HT4 Receptors

Amino-substituted benzamides have been successfully developed as prokinetic agents to treat gastrointestinal disorders.[1][2][3] Their mechanism of action primarily involves agonism at the 5-hydroxytryptamine type 4 (5-HT4) receptor, which promotes the release of acetylcholine and enhances gastrointestinal motility.[4]

Key SAR observations for 5-HT4 receptor agonists include:

-

The Benzamide Moiety: The substitution pattern on the benzoyl group is critical. A 4-amino group and a 5-chloro substituent are common features in potent 5-HT4 agonists.[2] Modifications at the 2-position, such as a methoxy or ethoxy group, also significantly influence activity.[2]

-

The Amino Side Chain: The nature of the substituent on the nitrogen atom of the benzamide is a key determinant of potency and selectivity. Often, this is a piperidine or morpholine ring.[2][3] The linkage and substitution on this cyclic amine can be optimized to enhance binding affinity and efficacy.

| Compound | R1 | R2 | R3 | 5-HT4 Receptor Binding Affinity (Ki, nM) | Gastric Emptying Enhancement (%) | Reference |

| Metoclopramide | -NH2 | -Cl | -OCH3 | ~200 | Moderate | [2] |

| Cisapride | -NH2 | -Cl | -OCH3 | Potent | High | [1] |

| Compound 17 | -NH2 | -Cl | -OCH3 | High | Potent | [2] |

| Compound 25 | -N(CH3)2 | -Cl | -OCH3 | High | Potent | [2] |

| Compound 29 | -NH2 | -Cl | -OC2H5 | High | Potent | [2] |

Antipsychotic Agents: Dopamine D2 Receptor Antagonism

Substituted benzamides are a well-established class of atypical antipsychotic drugs.[5][6] Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system.[5][7]

The SAR for D2 receptor antagonists highlights the following:

-

Benzamide Substituents: The nature and position of substituents on the benzamide ring influence both affinity and selectivity for D2 receptors over other dopamine receptor subtypes and serotonin receptors.

-

Amino Group and Side Chain: The structure of the amino side chain is crucial for potent D2 antagonism. This often involves a pyrrolidinyl or piperidinyl moiety connected via an alkyl chain.[8]

| Compound | Side Chain | D2 Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | Reference |

| Sulpiride | (S)-(-)-N-[(1-ethyl-2-pyrrolidinyl)methyl] | Moderate | Low | [6] |

| Amisulpride | 4-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl] | High | Low | [6] |

| Anthranilamide 77 | N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl) | Potent | Potent | [8] |

Anticancer Agents: Diverse Mechanisms of Action

More recently, amino-substituted benzamides have emerged as promising anticancer agents, acting through various mechanisms, including the inhibition of histone deacetylases (HDACs) and antiproliferative effects through interactions with nucleic acids.[9][10][11]

For HDAC inhibitors, the general pharmacophore consists of a zinc-binding group (ZBG), a linker, and a cap group. In the case of benzamide-based HDAC inhibitors, the amino-substituted benzamide moiety can act as the ZBG.[11]

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| Derivative 6 | Antiproliferative | Submicromolar | Various cancer cell lines | [9] |

| Derivative 9 | Antiproliferative | Submicromolar | Various cancer cell lines | [9] |

| CPD-60 | HDAC1 | 0.01-0.05 | - | [11] |

| CI-994 | HDAC1 | - | - | [11] |

| MS275 | HDAC1 | - | - | [11] |

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental approaches, the following diagrams illustrate key signaling pathways and a general workflow for the synthesis and evaluation of amino-substituted benzamides.

General synthetic workflow for amino-substituted benzamides.

Dopamine D2 receptor signaling pathway antagonism.

5-HT4 receptor signaling pathway agonism.

Mechanism of HDAC inhibition by amino-substituted benzamides.

Experimental Protocols

A comprehensive understanding of SAR is built upon robust experimental data. The following sections outline typical methodologies employed in the synthesis and biological evaluation of amino-substituted benzamides.

General Synthesis of Amino-Substituted Benzamides

The synthesis of amino-substituted benzamides typically involves the coupling of a substituted benzoic acid with a suitable amine.

Materials:

-

Substituted benzoic acid

-

Thionyl chloride or other activating agent (e.g., HATU, HOBt)

-

Appropriate amino-containing compound (e.g., substituted aniline, piperidine, morpholine)

-

Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

-

Base (e.g., triethylamine, diisopropylethylamine)

Procedure:

-

Acid Activation: The substituted benzoic acid is converted to a more reactive species, typically an acid chloride, by refluxing with thionyl chloride. Alternatively, in situ activation can be achieved using coupling agents like HATU.

-

Amide Bond Formation: The activated benzoic acid is then reacted with the desired amino compound in the presence of a base to neutralize the acid formed during the reaction. The reaction is typically stirred at room temperature or gently heated until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is worked up by washing with aqueous solutions to remove unreacted starting materials and byproducts. The crude product is then purified using techniques such as column chromatography or recrystallization.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.[9][12][13][14]

In Vitro Biological Evaluation

These assays are crucial for determining the affinity of the synthesized compounds for their target receptors (e.g., D2, 5-HT4).

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand specific for the target receptor (e.g., [³H]-spiperone for D2 receptors)

-

Synthesized benzamide compounds at various concentrations

-

Scintillation cocktail and counter

Procedure:

-

Incubation: Cell membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

These assays measure the ability of the compounds to inhibit the activity of a target enzyme.

Materials:

-

Recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate

-

Assay buffer

-

Synthesized benzamide compounds at various concentrations

-

Fluorescence plate reader

Procedure:

-

Incubation: The HDAC enzyme is incubated with the test compound at various concentrations in the assay buffer.

-

Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

-

Signal Detection: After a set incubation period, the developer is added to stop the reaction and generate a fluorescent signal. The fluorescence is measured using a plate reader.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.[11]

These assays assess the effect of the compounds on cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

MTT or other viability reagent

-

Synthesized benzamide compounds at various concentrations

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Viability Assessment: After the treatment period, a viability reagent such as MTT is added. Viable cells metabolize the MTT into a colored formazan product.

-

Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.[9][10]

Conclusion

The amino-substituted benzamide scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of drugs targeting a diverse array of biological targets. A thorough understanding of the structure-activity relationships, as outlined in this guide, is essential for the continued success of drug discovery efforts in this area. By systematically modifying the substituents on the benzamide core and the amino side chain, and by employing robust experimental protocols for synthesis and biological evaluation, researchers can continue to unlock the full therapeutic potential of this important class of molecules. The integration of computational modeling with experimental data will further refine our understanding and accelerate the design of next-generation amino-substituted benzamide therapeutics.

References

- 1. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzamide derivatives provide evidence for the involvement of a 5-HT4 receptor type in the mechanism of action of serotonin in frog adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 9. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Utilizing 3-Aminobenzamide as a PARP Inhibitor in DNA Repair Studies

Introduction

3-Aminobenzamide (3-AB) is a well-characterized and potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, making it a valuable tool for investigating the role of PARP in various cellular processes, particularly DNA repair.[1][2][3] PARP enzymes are crucial for sensing and signaling DNA single-strand breaks (SSBs), initiating their repair through the base excision repair (BER) pathway.[4][5] By competitively inhibiting the binding of NAD+ to the catalytic domain of PARP, 3-Aminobenzamide effectively blocks the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair proteins.[1][2] This inhibition allows researchers to study the consequences of impaired PARP activity, including increased sensitivity to DNA damaging agents and the potential for synthetic lethality in cancer cells with deficient homologous recombination repair pathways.[2][4] These application notes provide detailed protocols and data for the use of 3-Aminobenzamide in DNA repair studies.

Mechanism of Action

3-Aminobenzamide acts as a competitive inhibitor of PARP by mimicking the nicotinamide moiety of its substrate, NAD+.[1][2] This prevents the transfer of ADP-ribose units to target proteins, thereby inhibiting the formation of PAR chains.[1] The accumulation of PAR at sites of DNA damage is essential for the recruitment of downstream DNA repair factors such as XRCC1, DNA ligase III, and DNA polymerase beta.[5][6] By blocking this process, 3-Aminobenzamide leads to an accumulation of unrepaired SSBs, which can subsequently be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[5]

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of 3-Aminobenzamide

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molecular Weight | 136.15 g/mol | [1][3] |

| CAS Number | 3544-24-9 | [1] |

| IC₅₀ (CHO cells) | ~50 nM | [1][7][8] |

| IC₅₀ (in vitro) | ~30 µM | [9] |

| Solubility in Water | ≥23.45 mg/mL (with sonication) | [1][7] |

| Solubility in Ethanol | ≥48.1 mg/mL (with sonication) | [1][7] |

| Solubility in DMSO | ≥7.35 mg/mL; 27 mg/mL | [1][3][7] |

| Storage | Store solid at -20°C. Aliquot and store solutions at -20°C for up to one week. | [7] |

Table 2: Effects of 3-Aminobenzamide on DNA Repair and Cell Viability

| Experimental Model | Treatment | Observed Effect | Reference |

| Chinese Hamster Ovary (CHO) cells | >1 µM 3-Aminobenzamide | >95% inhibition of PARP activity | [1][7][8] |

| Chinese Hamster Ovary (CHO) cells | 5 mM 3-Aminobenzamide after H₂O₂ treatment | Slower, biphasic rejoining of single-strand breaks | [10] |

| V79 Hamster cells | 5 mM 3-Aminobenzamide after MMS treatment | 5-fold increase in the lifetime of single-strand breaks | [11] |

| Human Fibroblasts | 3-Aminobenzamide after alkylating agent treatment | Delay in the rejoining of induced single-strand breaks | [12] |

| Mice | 30 mg/kg 3-Aminobenzamide pretreatment | Enhanced DNA damage in comet and micronucleus assays with genotoxins | [13] |

Experimental Protocols

Protocol 1: In Vitro PARP Activity Inhibition Assay

This protocol is designed to quantify the inhibitory effect of 3-Aminobenzamide on PARP activity in a cell-based assay.

Materials:

-

Chinese Hamster Ovary (CHO) cells or other suitable cell line

-

Cell culture medium and supplements

-

3-Aminobenzamide (stock solution in DMSO)

-

DNA damaging agent (e.g., H₂O₂)

-

Commercial PARP activity assay kit (colorimetric or chemiluminescent)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate CHO cells in a 96-well plate at a density that will result in 60-70% confluency on the day of the experiment.[7]

-

Treatment:

-

Prepare serial dilutions of 3-Aminobenzamide in cell culture medium, with concentrations ranging from 0.01 µM to 10 µM.[7]

-

Include a vehicle control (DMSO) and an untreated control.[7]

-

Remove the old medium from the cells and add the medium containing the different concentrations of 3-Aminobenzamide.

-

-

Induction of DNA Damage: To activate PARP, induce DNA damage by adding a final concentration of 100-500 µM H₂O₂ to the wells.[7]

-

Incubation: Incubate the plate for 2 to 24 hours, depending on the specific assay and cell type.[7]

-

PARP Activity Measurement: Following the incubation period, measure PARP activity using a commercial assay kit according to the manufacturer's instructions.[7] This typically involves cell lysis and detection of PAR formation.

-